molecular formula C38H30F12IrN4P B13660981 (Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6

(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6

Cat. No.: B13660981
M. Wt: 993.8 g/mol
InChI Key: BWGIGWKPNPEVDY-UHFFFAOYSA-N
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Description

Significance of Phosphorescent Transition Metal Complexes in Modern Chemistry

Phosphorescent transition metal complexes are at the forefront of modern chemistry, primarily due to their ability to harness triplet excitons, a feat that is inefficient in purely organic fluorescent molecules. This property stems from the strong spin-orbit coupling induced by the heavy metal center, which facilitates intersystem crossing from the singlet excited state to the triplet state. researchgate.netnih.gov This efficient utilization of both singlet and triplet excitons, which are generated in a 1:3 ratio in electroluminescent devices, allows for theoretical internal quantum efficiencies approaching 100%. sigmaaldrich.com This has profound implications for the development of highly efficient lighting and display technologies. sigmaaldrich.comamericanelements.com

Beyond their use in organic light-emitting diodes (OLEDs), the unique excited-state properties of phosphorescent transition metal complexes, such as long lifetimes and tunable redox potentials, make them invaluable tools in other areas. nih.govrsc.org They are increasingly employed as photosensitizers in photodynamic therapy and as powerful catalysts in photoredox reactions, enabling the synthesis of complex organic molecules under mild conditions. nih.govresearchgate.net

Overview of Iridium(III) Complexes as Functional Materials

Among the various transition metals explored, iridium(III) has proven to be particularly exceptional for the development of functional materials. tcichemicals.com The d⁶ electronic configuration of the Ir(III) center in an octahedral ligand field leads to a stable yet kinetically labile coordination environment, allowing for the synthesis of a vast array of complexes with tailored properties.

The key to the success of iridium(III) complexes lies in their remarkable tunability. By carefully selecting the ligands coordinated to the iridium center, researchers can precisely control the complex's emission color, quantum yield, excited-state lifetime, and electrochemical behavior. tcichemicals.com This molecular engineering approach has led to the development of iridium(III) complexes that emit across the entire visible spectrum, from deep blue to red, making them ideal candidates for full-color displays. sigmaaldrich.com Furthermore, their robust nature and high phosphorescence quantum yields at room temperature have solidified their position as the dominant class of emitters in state-of-the-art OLEDs. sigmaaldrich.com Their applications also extend to light-emitting electrochemical cells (LECs), chemical sensors, and biological imaging agents.

Structural Classification and Design Principles of Heteroleptic Iridium(III) Complexes

Iridium(III) complexes are broadly classified into two main categories: homoleptic and heteroleptic. Homoleptic complexes, such as the archetypal fac-Ir(ppy)₃, feature three identical bidentate cyclometalating ligands. In contrast, heteroleptic complexes possess a combination of different ligands. A common and highly versatile structure is of the type [Ir(C^N)₂(N^N)]⁺, where (C^N) represents two cyclometalating ligands and (N^N) is an ancillary diimine ligand.

The design of heteroleptic iridium(III) complexes is a strategic process aimed at fine-tuning their optoelectronic properties. The highest occupied molecular orbital (HOMO) is typically localized on the iridium center and the phenyl ring of the cyclometalating (C^N) ligand, while the lowest unoccupied molecular orbital (LUMO) is predominantly located on the ancillary (N^N) diimine ligand. This spatial separation of the frontier orbitals allows for independent modification of the HOMO and LUMO energy levels by altering the respective ligands.

For instance, introducing electron-withdrawing or electron-donating groups on the cyclometalating ligand can raise or lower the HOMO energy level, respectively, thereby tuning the oxidation potential of the complex. Similarly, modification of the ancillary ligand affects the LUMO energy level and, consequently, the reduction potential. This modular approach provides a powerful toolkit for designing complexes with specific emission energies and redox properties, crucial for their application in diverse technologies. sigmaaldrich.com

Contextualization of (Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6 within Current Research Paradigms

This compound is a prime example of a rationally designed heteroleptic iridium(III) complex tailored for high-performance applications, particularly in photoredox catalysis. Its structure features two methyl-substituted phenylpyridine (Me(Me)ppy) cyclometalating ligands and a 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) (5,5'-dCF3bpy) ancillary ligand.

The electron-donating methyl groups on the phenylpyridine ligands are expected to raise the HOMO energy level, making the complex a potent reducing agent in its excited state. Conversely, the strongly electron-withdrawing trifluoromethyl (CF₃) groups on the bipyridine ancillary ligand significantly lower the LUMO energy level. This widening of the HOMO-LUMO gap is a key strategy for achieving high excited-state energies.

Indeed, the closely related complex, [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 , which features fluorine and trifluoromethyl substituents on the cyclometalating ligand, is known to be a highly oxidizing photocatalyst upon excitation. This analogue is utilized in a variety of challenging organic transformations, including the generation of carbocations and the aminoarylation of alkenes, underscoring the power of this ligand design strategy. The photocatalytic activity of these complexes is typically initiated by irradiation with blue light, with activation wavelengths often around 460 nm.

The hexafluorophosphate (B91526) (PF₆⁻) counterion imparts stability and solubility in common organic solvents used for catalysis and device fabrication. Given its structural features and the properties of its close analogues, This compound is positioned at the cutting edge of photoredox catalyst development, offering the potential for novel and efficient synthetic methodologies.

Detailed Research Findings

Table 1: Physicochemical Properties of this compound and a Close Analogue

PropertyThis compound[Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6
Molecular Formula C₃₈H₂₈F₁₂IrN₄PC₃₆H₁₆F₂₂IrN₄P
Appearance Not specified in literatureYellow crystalline solid or powder
Photocatalyst Activation Not specified in literature~460 nm

Table 2: Electrochemical Properties of a Closely Related Iridium Complex

Data for [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6

PotentialValue (V vs. SCE)
E(PC/PC⁻)+1.68
E(PC⁺/PC)-0.43
E(PC⁺/PC) +1.94
E(PC/PC⁻) -0.69

PC = Photocatalyst

Properties

Molecular Formula

C38H30F12IrN4P

Molecular Weight

993.8 g/mol

IUPAC Name

iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate

InChI

InChI=1S/2C13H12N.C12H6F6N2.F6P.Ir/c2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*3-5,7-9H,1-2H3;1-6H;;/q2*-1;;-1;+3

InChI Key

BWGIGWKPNPEVDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Ir Me Me Ppy 2 5,5 Dcf3bpy Pf6 and Analogues

Strategies for Ligand Synthesis: Me(Me)ppy and 5,5'-dCF3bpy Derivatives

The tailored properties of the final iridium complex are critically dependent on the structure of its ligands. The synthesis of the cyclometalating ligand, a methyl-substituted 2-phenylpyridine (B120327) (Me(Me)ppy), and the ancillary bipyridine ligand, 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) (5,5'-dCF3bpy), employs established organic chemistry reactions.

For Me(Me)ppy derivatives , a common and effective method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. orgsyn.orgorgsyn.org This strategy involves the reaction of a methyl-substituted phenylboronic acid with a corresponding methyl-substituted 2-halopyridine. Alternatively, a methyl-substituted pyridine-boronic acid can be coupled with a methyl-substituted halobenzene. The specific precursors are chosen based on commercial availability and desired substitution pattern on the final ligand.

The synthesis of 5,5'-dCF3bpy and similar derivatives often utilizes nickel- or palladium-catalyzed homocoupling reactions of 2-halo-5-(trifluoromethyl)pyridine precursors. Another approach involves the cross-coupling of two different substituted pyridine (B92270) fragments. These methods provide a versatile route to a wide array of substituted bipyridine ligands, allowing for the fine-tuning of the electronic properties of the resulting iridium complex. orgsyn.org

Table 1: General Synthetic Strategies for Ligand Synthesis

Ligand Type General Reaction Key Reagents
Me(Me)ppy Suzuki-Miyaura Coupling Phenylboronic acid derivative, Halopyridine derivative, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)

Synthesis of Iridium(III) Precursors and Coordination Procedures for (Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6

The assembly of the final iridium complex is typically a two-step process that first involves the synthesis of a chloro-bridged iridium(III) dimer, which then serves as a precursor. mdpi.comorgsyn.orgnih.gov

First, the cyclometalated iridium(III) dimer, [Ir(Me(Me)ppy)₂Cl]₂ , is prepared by reacting iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) with an excess of the Me(Me)ppy ligand. nih.gov The reaction is typically carried out in a high-boiling point solvent mixture, such as 2-ethoxyethanol (B86334) and water, and heated under an inert atmosphere for an extended period. researchgate.net This reaction, often referred to as the Nonoyama reaction, results in the formation of the air- and moisture-stable dimeric complex, which can often be isolated as a precipitate. mdpi.com

In the second step, the chloro-bridged dimer is cleaved by reacting it with the ancillary ligand, 5,5'-dCF3bpy . orgsyn.org This is typically done by heating the dimer with a slight excess of the bipyridine ligand in a suitable solvent like dichloromethane, methanol, or ethylene (B1197577) glycol. mdpi.comorgsyn.org This ligand exchange reaction yields the cationic complex, [Ir(Me(Me)ppy)₂(5,5'-dCF3bpy)]⁺ . The final product, (Ir[Me(Me)ppy]₂(5,5'-dCF3bpy))PF₆ , is then precipitated by adding a solution of a hexafluorophosphate (B91526) salt, such as ammonium (B1175870) hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆), in a process known as salt metathesis or anion exchange. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

To unambiguously confirm the identity and structure of the synthesized iridium complex, a suite of advanced spectroscopic and analytical techniques is employed. nih.govresearchgate.net

NMR spectroscopy is an indispensable tool for characterizing both the free ligands and the final iridium complex. mdpi.comnih.gov

¹H NMR spectra are used to confirm the proton environment of the complex. The coordination of the ligands to the iridium center results in characteristic shifts in the aromatic region of the spectrum.

¹³C NMR provides information on the carbon framework of the complex.

¹⁹F NMR is particularly important for this complex, as it confirms the presence and chemical environment of the trifluoromethyl (CF₃) groups on the bipyridine ligand and the hexafluorophosphate (PF₆⁻) counter-anion.

³¹P NMR shows a characteristic septet for the PF₆⁻ anion, further confirming its presence.

High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is used to determine the exact mass of the cationic component of the complex, [Ir(Me(Me)ppy)₂(5,5'-dCF3bpy)]⁺. nih.govnih.gov The measured mass-to-charge ratio (m/z) is compared to the calculated theoretical value. An exact match provides strong evidence for the elemental composition and confirms that the desired complex has been formed. nih.gov

Table 2: Spectroscopic Data for Analogous Iridium(III) Complexes

Technique Compound Family Characteristic Features Reference
¹H NMR [Ir(ppy)₂(bpy)]⁺ type Complex aromatic signals between 6.0-9.0 ppm. chemicalbook.com
¹⁹F NMR Complexes with dF(CF₃)ppy Signals for CF₃ groups and a signal for the PF₆⁻ anion. orgsyn.org
HRMS (ESI) [Ir(C^N)₂(N^N)]PF₆ Detection of the cationic fragment [Ir(C^N)₂(N^N)]⁺ with high mass accuracy. nih.govnih.gov

Purification Protocols and Material Stability Assessment

The final iridium complex must be of high purity for its intended applications. orgsyn.orgchemrxiv.org Purification is typically achieved through a combination of techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method to separate the desired complex from any unreacted starting materials or byproducts. acs.org Following chromatography, recrystallization or precipitation from a solvent/anti-solvent system, such as acetone/hexane, dichloromethane/pentane, or methanol/diethyl ether, is often employed to obtain the final product as a pure crystalline solid. uomphysics.netorgsyn.org

Table of Mentioned Compounds

Abbreviation/NameFull Chemical Name
(Ir[Me(Me)ppy]₂(5,5'-dCF3bpy))PF₆[Bis(methyl-2-phenylpyridinato-C²,N)(5,5'-bis(trifluoromethyl)-2,2'-bipyridine)]iridium(III) hexafluorophosphate
Me(Me)ppyMethyl-substituted 2-phenylpyridine
5,5'-dCF₃bpy5,5'-Bis(trifluoromethyl)-2,2'-bipyridine
[Ir(Me(Me)ppy)₂Cl]₂Di-μ-chloro-bis[bis(methyl-2-phenylpyridinato-C²,N)iridium(III)]
IrCl₃·nH₂OIridium(III) chloride hydrate
NH₄PF₆Ammonium hexafluorophosphate
KPF₆Potassium hexafluorophosphate
ppy2-phenylpyridine
bpy2,2'-bipyridine
[Ir{dF(CF₃)ppy}₂(bpy)]PF₆[Bis(3,5-difluoro-2-(5-(trifluoromethyl)-2-pyridinyl)phenyl)(2,2'-bipyridine)]iridium(III) hexafluorophosphate
OLEDsOrganic Light-Emitting Diodes

Advanced Electronic Structure and Excited State Dynamics of Ir Me Me Ppy 2 5,5 Dcf3bpy Pf6

Theoretical Investigations via Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful computational tools for modeling the electronic properties of complex molecules like (Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6. These methods provide valuable insights into the ground and excited-state geometries, molecular orbital energies, and the nature of electronic transitions, which are often difficult to probe experimentally.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Characterization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's electronic and optical properties. In iridium(III) complexes, the HOMO is typically characterized by a significant contribution from the iridium 5d orbitals mixed with the π-orbitals of the cyclometalating phenylppy ligands. researchgate.net Conversely, the LUMO is predominantly localized on the π-antibonding orbitals of the ancillary diimine ligand, in this case, the 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) (5,5'-dCF3bpy) ligand. researchgate.net This spatial separation of the HOMO and LUMO is a hallmark of many phosphorescent iridium complexes and is crucial for their photophysical properties.

OrbitalCharacter
HOMO Mixed Ir(dπ) and ppy(π)
LUMO 5,5'-dCF3bpy(π*)

This interactive table summarizes the general character of the frontier molecular orbitals in related iridium(III) complexes.

Excited State Characterization: Nature of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) States

Upon photoexcitation, this compound can access several excited states, primarily of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) character. nih.govnih.gov TD-DFT calculations are employed to unravel the nature of these excited states. The lowest energy triplet excited states, which are responsible for the compound's phosphorescence, are often a mixture of ³MLCT and ³LC states. nih.govresearchgate.net In the ³MLCT state, an electron is promoted from the metal-ligand hybrid HOMO to the diimine-based LUMO. The ³LC state, on the other hand, involves an electronic transition localized within a single ligand. The precise energetic ordering and mixing of these states are highly sensitive to the specific ligands and their substituents, which in turn dictates the emission color and efficiency of the complex. nih.gov

Spectroscopic Probes of Excited-State Processes

Spectroscopic techniques provide experimental validation for the theoretical models and offer a direct window into the electronic transitions and deactivation pathways of the excited states.

Absorption Spectroscopy for Electronic Transitions and Charge Transfer Bands

The UV-visible absorption spectrum of iridium(III) complexes reveals a series of absorption bands corresponding to different electronic transitions. nih.gov Intense bands in the ultraviolet region are typically assigned to spin-allowed ¹LC (π→π*) transitions within the ligands. nih.gov The weaker bands extending into the visible region are of particular interest as they correspond to the spin-allowed ¹MLCT and, in some cases, spin-forbidden ³MLCT transitions. nih.govresearchgate.net The energy of these charge-transfer bands provides crucial information about the HOMO-LUMO gap and the energy required to initiate photochemical processes. For instance, related iridium complexes exhibit absorption maxima that can be utilized for photocatalyst activation at specific wavelengths, such as 460 nm or 465 nm. sigmaaldrich.comsigmaaldrich.com

Emission Spectroscopy for Phosphorescence Profile and Vibronic Coupling

Phosphorescence spectroscopy is a powerful tool for characterizing the emissive triplet excited states of iridium complexes. The emission spectrum provides information about the energy of the lowest triplet state (T₁), which is directly related to the color of the emitted light. The shape of the emission band can reveal details about the degree of vibronic coupling, which is the interaction between electronic transitions and molecular vibrations. In some cases, the emission spectra of similar iridium complexes are highly structured, indicating well-defined vibrational progressions coupled to the electronic transition. nih.gov The phosphorescence lifetime, which is the average time the molecule spends in the excited triplet state before returning to the ground state, is another critical parameter that can be determined from time-resolved emission spectroscopy. nih.gov

Applications of Ir Me Me Ppy 2 5,5 Dcf3bpy Pf6 in Optoelectronic Technologies

Emitter Design for Organic Light-Emitting Diodes (OLEDs)

The compound (Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6 is a key component in the emissive layer (EML) of phosphorescent OLEDs (PHOLEDs). The design of the emitter material is crucial for achieving high efficiency, as phosphorescent emitters can theoretically achieve an internal quantum efficiency of 100% by harvesting both singlet and triplet excitons generated from charge recombination. The iridium center facilitates strong spin-orbit coupling, which promotes intersystem crossing from the singlet to the triplet state, leading to efficient phosphorescence.

Device Architectures and Performance Metrics

The primary performance metric for an OLED is its External Quantum Efficiency (EQE), which measures the ratio of photons emitted from the device to the number of electrons injected. The design of the surrounding layers and the choice of host material are optimized to ensure balanced charge injection and confinement of excitons within the emissive layer, thereby maximizing the EQE. While specific EQE values for devices using this compound are proprietary to various research and commercial entities, similar heteroleptic iridium(III) complexes have been instrumental in achieving EQEs exceeding 20-25% in green-emitting PHOLEDs.

Table 1: Representative PHOLED Performance Metrics with Iridium(III) Emitters


Device ParameterTypical Range for Green Ir(III) PHOLEDsKey Influencing Factors
Max. External Quantum Efficiency (EQE)20 - 30%Host material, doping concentration, charge balance, light outcoupling
Current Efficacy (cd/A)60 - 100 cd/AEmitter quantum yield, device architecture, voltage
Power Efficacy (lm/W)50 - 90 lm/WDriving voltage, current efficacy
Turn-on Voltage (V)2.5 - 4.0 VEnergy level alignment of layers, layer thicknesses

Color Tuning and Spectral Purity in OLED Devices

The emission color of the iridium complex is determined by the energy of its lowest triplet excited state. This energy can be precisely tuned by modifying the chemical structure of the ligands. In this compound, the methyl groups (-Me) on the phenylpyridine (ppy) ligands and the electron-withdrawing trifluoromethyl groups (-CF3) on the bipyridine (bpy) ligand are critical.

Methyl Groups (-Me) : These are weak electron-donating groups that slightly raise the energy of the Highest Occupied Molecular Orbital (HOMO), which is primarily located on the iridium center and the ppy ligands.

Trifluoromethyl Groups (-CF3) : These are strong electron-withdrawing groups that significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is mainly localized on the bpy ligand.

By adjusting the electronic properties of the ligands, the HOMO-LUMO gap and thus the emission wavelength can be controlled. The specific combination in this compound typically results in emission in the green to yellow-green part of the visible spectrum. Spectral purity, indicated by a narrow full width at half maximum (FWHM) of the emission peak, is a desirable characteristic for display applications, and iridium complexes often exhibit narrow emission profiles, leading to saturated and pure colors.

Role of Host Materials and Doping Concentrations

To prevent efficiency losses from self-quenching and triplet-triplet annihilation, the iridium emitter is typically dispersed as a guest in a suitable host material. The choice of the host is critical for device performance. An ideal host material should have:

Higher Triplet Energy : The host's triplet energy level (T1) must be higher than that of the iridium complex to ensure efficient and complete energy transfer from the host to the guest and to confine the triplet excitons on the emitter molecules.

Good Charge Transport Properties : The host should facilitate balanced transport of both electrons and holes to the emissive zone.

Chemical and Thermal Stability : The host must be stable during the device fabrication process and operation.

The doping concentration of the iridium complex is another crucial parameter. If the concentration is too low, the energy transfer from the host may be inefficient. If it is too high, intermolecular interactions can lead to quenching and a decrease in efficiency. The optimal doping concentration for such complexes is typically in the range of 5-15% by weight.

Light-Emitting Electrochemical Cells (LEECs) Development and Characterization

This compound is also used in the development of Light-Emitting Electrochemical Cells (LEECs). Unlike OLEDs, LEECs have a simpler single-layer device structure, typically consisting of the active material sandwiched between two electrodes. The active layer is a blend of the ionic iridium complex and a polymer electrolyte.

In LEECs, the operational mechanism involves the in-situ formation of p- and n-doped regions near the electrodes upon applying a voltage. This is facilitated by the migration of the mobile ions (PF6- and the cationic iridium complex). This process lowers the energy barriers for charge injection, allowing for the use of air-stable electrodes like silver or gold. While LEECs offer advantages in terms of simpler manufacturing, they generally exhibit slower turn-on times and have historically faced challenges with operational stability compared to OLEDs.

Fundamental Energy Transfer Mechanisms in Optoelectronic Devices

The high efficiency of devices using this compound relies on fundamental energy transfer processes. In a doped OLED, excitons are first formed on the host molecules through charge recombination. The energy is then transferred from the host to the guest (the iridium complex).

The primary mechanism for this transfer is Förster Resonance Energy Transfer (FRET) for singlet excitons and Dexter Energy Transfer for triplet excitons.

Förster Transfer : This is a long-range dipole-dipole coupling mechanism. It requires significant spectral overlap between the emission spectrum of the host and the absorption spectrum of the guest.

Dexter Transfer : This is a short-range process that requires wavefunction overlap between the host and guest molecules and is based on electron exchange. It is the dominant mechanism for transferring the crucial triplet excitons in PHOLEDs.

For efficient Dexter transfer to the iridium complex, the host's triplet energy must be sufficiently higher than the guest's, and the host and guest molecules must be in close proximity, which is achieved through the doping process. Once the energy is transferred, the iridium complex relaxes to the ground state by emitting a photon, a process known as phosphorescence.

Table of Mentioned Compounds

Abbreviation/NameFull Chemical Name
This compoundBis2-(methylphenyl)pyridinato-C2,Niridium(III) hexafluorophosphate (B91526) (specific isomerism may vary)
ITOIndium Tin Oxide

Principles of Visible-Light Photoredox Catalysis with Iridium Complexes

Visible-light photoredox catalysis is a branch of photochemistry that harnesses the energy of visible light to drive chemical reactions. Iridium(III) complexes, such as (Ir[Me(Me)ppy]₂(5,5'-dCF₃bpy))PF₆, are particularly well-suited for this purpose due to their unique photophysical and electrochemical properties.

The process begins with the absorption of a photon of visible light by the iridium(III) complex, which promotes it from its electronic ground state to an excited state. This excited state is a potent single-electron transfer (SET) agent, capable of both donating and accepting an electron. This dual reactivity allows the photocatalyst to interact with a wide range of organic substrates, initiating catalytic cycles.

The catalytic cycle can proceed through two main pathways: oxidative quenching and reductive quenching.

Oxidative Quenching Cycle: In this pathway, the excited photocatalyst donates an electron to a substrate, oxidizing the substrate and reducing itself to an Ir(II) species. The reduced photocatalyst can then be oxidized back to its ground state by another reaction partner, completing the catalytic cycle.

Reductive Quenching Cycle: Conversely, the excited photocatalyst can accept an electron from a substrate, reducing the substrate and oxidizing itself to an Ir(IV) species. The oxidized photocatalyst is subsequently reduced back to its ground state to continue the cycle.

The specific pathway is determined by the redox potentials of the photocatalyst and the substrates involved. The versatility of iridium(III) complexes lies in the ability to tune their photophysical and electrochemical properties by modifying the ligands attached to the iridium center. For instance, the introduction of electron-withdrawing groups like trifluoromethyl (CF₃) on the bipyridine ligand, as in (Ir[Me(Me)ppy]₂(5,5'-dCF₃bpy))PF₆, can significantly enhance the oxidizing power of the excited state.

A closely related and highly oxidizing photocatalyst, [Ir(dFCF₃ppy)₂(5,5′-dCF₃bpy)]PF₆, exhibits the following redox potentials, which illustrate the potent redox capabilities of such fluorinated complexes.

Redox PotentialValue (V vs. SCE)
E(PC/PC⁻)+1.68
E(PC⁺/PC)-0.43
E(PC⁺/PC)+1.94
E(PC/PC⁻)-0.69

Electron and Energy Transfer Mechanisms in Catalytic Cycles

The photocatalytic activity of iridium(III) complexes is governed by two primary mechanisms: single-electron transfer (SET) and energy transfer (EnT).

Single-Electron Transfer (SET): As described in the quenching cycles, SET is the fundamental process where the photoexcited iridium complex directly engages in a redox event with a substrate molecule. This transfer of a single electron generates highly reactive radical ions or radical species from stable, closed-shell molecules. The generation of these reactive intermediates under mild conditions is a hallmark of photoredox catalysis and enables a vast range of synthetic transformations that are often difficult to achieve through traditional thermal methods.

Energy Transfer (EnT): In addition to electron transfer, the excited iridium complex can also transfer its energy to a substrate molecule without a net electron transfer. This process, known as photosensitization, promotes the substrate to its own excited state (typically a triplet state), which can then undergo subsequent chemical reactions. This mechanism is particularly useful for initiating pericyclic reactions, isomerizations, and other transformations that proceed through excited-state intermediates. For example, the triplet energy of a related catalyst, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, is approximately 60.1 kcal/mol, which is suitable for activating substrates with similar triplet energies. researchgate.net

The interplay between SET and EnT pathways allows for a diverse range of reactivity, and the dominant mechanism can often be controlled by the choice of photocatalyst, substrates, and reaction conditions.

Applications in Organic Transformations

The ability of (Ir[Me(Me)ppy]₂(5,5'-dCF₃bpy))PF₆ and its analogs to generate reactive intermediates under mild conditions has led to their widespread application in a variety of organic transformations.

Photoredox catalysis with iridium(III) complexes has emerged as a powerful tool for the construction of carbon-carbon bonds. These reactions often proceed via the generation of carbon-centered radicals, which can then participate in coupling reactions. A common strategy involves the combination of photoredox catalysis with another catalytic cycle, such as nickel or copper catalysis, in what is known as dual catalysis.

For instance, a related catalyst, Ir[dFMeppy]₂-(4,4′-dCF₃bpy)PF₆, has been effectively used as a photocatalyst in a dual copper/photoredox system for the trifluoromethylation of alkyl and aryl halides, leading to the formation of C-CF₃ bonds in high yields. americanelements.com

The functionalization of unactivated C-H bonds and the difunctionalization of alkenes are highly desirable transformations in organic synthesis. Iridium(III) photocatalysts have enabled significant advances in these areas.

Alkene Functionalization: Iridium photocatalysts can initiate the addition of various radicals across double bonds, leading to the formation of two new bonds in a single step. For example, the related complex [Ir(dFCF₃ppy)₂(5,5′-dCF₃bpy)]PF₆ is used in the aminoarylation of alkenes. sigmaaldrich.com This reaction involves the generation of a nitrogen-centered radical and an aryl radical, which then add across the alkene.

C-H Activation: Direct C-H functionalization avoids the need for pre-functionalized starting materials, offering a more atom-economical approach to synthesis. Highly oxidizing iridium photocatalysts, such as [Ir(dFCF₃ppy)₂(5,5′-dCF₃bpy)]PF₆, are capable of activating even strong C-H bonds, enabling their participation in coupling reactions. sigmaaldrich.com

The generation of radicals under mild, visible-light irradiation is a key advantage of using iridium(III) photocatalysts. These catalysts can generate a wide variety of radicals, including carbon-, nitrogen-, and oxygen-centered radicals, from readily available precursors.

Once generated, these radicals can participate in a variety of synthetic pathways, including:

Radical Addition: Addition to π-systems such as alkenes and arenes.

Radical Cyclization: Intramolecular reactions to form cyclic structures.

Atom Transfer Radical Addition (ATRA): Addition of a radical and an atom (e.g., a halogen) across a double bond.

These radical-mediated processes have been employed in the synthesis of complex natural products and pharmaceuticals.

Sustainable Chemical Processes

Visible-light photoredox catalysis using iridium(III) complexes aligns well with the principles of green and sustainable chemistry. chemie-brunschwig.ch

Energy Efficiency: The use of visible light, a renewable and abundant energy source, to drive chemical reactions at or near room temperature significantly reduces the energy consumption compared to traditional high-temperature methods.

Atom Economy: Many photoredox-catalyzed reactions, particularly those involving C-H activation, offer high atom economy by avoiding the use of pre-functionalized substrates and stoichiometric reagents.

Reduced Waste: The catalytic nature of these processes minimizes the generation of chemical waste. Furthermore, the development of recyclable iridium-containing polymeric photocatalysts offers a promising avenue for further reducing the environmental impact. sigmaaldrich.com For example, polymer-supported iridium catalysts have been shown to be reusable for multiple cycles without significant loss of activity. sigmaaldrich.com

While iridium is a precious and rare metal, the high efficiency of these catalysts allows for very low catalyst loadings, often in the parts-per-million (ppm) range, which mitigates concerns about cost and resource depletion. The continuous development of more robust and recyclable iridium-based photocatalytic systems will further enhance their sustainability and applicability in both academic and industrial settings.

Compound Names Table

Abbreviation/NameFull Chemical Name
(Ir[Me(Me)ppy]₂(5,5'-dCF₃bpy))PF₆Bis2-(4-methylphenyl)pyridinato-C²,Niridium(III) hexafluorophosphate
[Ir(dFCF₃ppy)₂(5,5′-dCF₃bpy)]PF₆Bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]-phenyl][5,5'-bis(trifluoromethyl)-2,2'-bipyridine]iridium(III) hexafluorophosphate
Ir[dFMeppy]₂-(4,4′-dCF₃bpy)PF₆Bis2-(2,4-difluorophenyl)-5-methylpyridinato-C²,Niridium(III) hexafluorophosphate
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆(4,4'-Di-tert-butyl-2,2'-bipyridine)bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate
[Ir(ppy)₂(dtbbpy)]PF₆(4,4'-Di-tert-butyl-2,2'-bipyridine)bis(2-phenylpyridinato)iridium(III) hexafluorophosphate
Ru(bpy)₃²⁺Tris(2,2'-bipyridine)ruthenium(II)

Advanced Sensing Applications Utilizing Ir Me Me Ppy 2 5,5 Dcf3bpy Pf6 As a Luminescent Probe

Principles of Luminescent Sensing with Iridium(III) Complexes

Luminescent sensing utilizing iridium(III) complexes is predicated on the principle that the emission of light from the complex can be predictably altered by the presence of a specific analyte. These complexes, particularly cyclometalated iridium(III) complexes, are excellent candidates for chemosensors due to several advantageous characteristics. They exhibit long-lived phosphorescence, which allows for the temporal separation of their emission from short-lived background fluorescence, leading to improved signal-to-noise ratios. optica.orgrsc.orgresearchgate.net Furthermore, they often possess high quantum efficiencies, meaning they are very effective at converting absorbed light into emitted light. rsc.orgresearchgate.net

The general mechanism involves a signaling unit, which is the iridium(III) metal center, and a recognition unit, which is typically incorporated into the ancillary ligands of the complex. nih.gov When the recognition unit interacts with the target analyte, it perturbs the electronic structure of the iridium complex. This perturbation directly affects the deactivation pathways of the excited state, leading to a measurable change in the luminescence properties, such as intensity (a "switch-off" or "switch-on" response), emission wavelength (color change), or emission lifetime. nih.gov The modular synthesis of these complexes allows for the fine-tuning of their properties by modifying the ligands, enabling the design of sensors for a wide range of specific analytes. rsc.orgresearchgate.net

Sensing of Small Molecules and Ions (e.g., Oxygen, pH, Metal Ions)

The versatility of iridium(III) complexes extends to the detection of a variety of small molecules and ions that are crucial in biological and environmental systems.

Oxygen Sensing: The phosphorescence of many iridium(III) complexes is highly sensitive to the presence of molecular oxygen. optica.org Oxygen is an efficient quencher of the triplet excited state of these complexes, leading to a decrease in both phosphorescence intensity and lifetime. This property has been successfully exploited to develop probes for monitoring intracellular oxygen levels, which is particularly relevant for studying hypoxia in tumor microenvironments. optica.org The long emission lifetime of these probes is especially advantageous for time-resolved luminescence imaging techniques, which can effectively eliminate background fluorescence interference. optica.org

pH Sensing: Iridium(III) complexes can be designed to act as pH sensors by incorporating acidic or basic moieties into their ligands. Changes in pH alter the protonation state of these functional groups, which in turn influences the electronic properties of the complex and its resulting luminescence. This allows for the ratiometric or intensity-based detection of pH changes in various environments.

Metal Ion Sensing: The modular nature of iridium(III) complexes allows for the incorporation of specific binding sites for metal ions. nih.gov For instance, ligands can be designed with functionalities that selectively chelate with specific metal ions like mercury(II) (Hg²⁺) or barium(II) (Ba²⁺). nih.govbgu.ac.ilnih.gov This binding event can trigger a significant change in the luminescence of the complex, enabling highly sensitive and selective detection. nih.govbgu.ac.ilnih.gov In some cases, the interaction with a metal ion can lead to a "switch-off" response, where the emission is quenched. nih.gov

Mechanistic Insights into Environment-Sensitive Emission

The emission from iridium(III) complexes is highly sensitive to the surrounding microenvironment, including factors like solvent polarity, viscosity, and temperature. acs.orgnih.gov This sensitivity arises from the nature of their excited states, which often have a significant charge-transfer (CT) character. acs.org Specifically, the emission typically originates from a triplet state with mixed metal-to-ligand charge-transfer (³MLCT) and ligand-centered (³LC) character. nih.govacs.org

In the excited state, there is a redistribution of electron density from the metal and the cyclometalating ligands to the ancillary ligand. The energy of this charge-transfer state is sensitive to the polarity of the environment. In more polar solvents, the charge-separated excited state is stabilized, which can lead to a red-shift in the emission spectrum.

Furthermore, the structure of some iridium(III) complexes can be influenced by the rigidity of the surrounding medium. In fluid solutions, non-radiative decay pathways, such as those involving molecular rotations and vibrations, can be more prevalent, leading to lower emission quantum yields. In a rigid or viscous environment, these non-radiative pathways are restricted, resulting in enhanced emission. This phenomenon, known as aggregation-induced emission (AIE), is observed in some iridium(III) complexes and can be harnessed for sensing applications. mdpi.commdpi.com The introduction of specific substituents on the ligands can modulate the HOMO and LUMO energy levels, thereby tuning the emission color and sensitivity of the complex to its environment. acs.org

Time-Resolved Sensing and Imaging Techniques (e.g., Lifetime Imaging)

A key advantage of using phosphorescent iridium(III) complexes as probes is their long emission lifetime, which can range from nanoseconds to microseconds. optica.orgbgu.ac.ilnih.gov This characteristic is particularly valuable for time-resolved luminescence techniques, such as phosphorescence lifetime imaging microscopy (PLIM) and time-gated luminescence imaging (TGLI). optica.org

These techniques exploit the temporal difference between the long-lived phosphorescence of the iridium probe and the short-lived autofluorescence from biological samples. By introducing a delay time after the excitation pulse, the short-lived background fluorescence is allowed to decay completely before the phosphorescence signal from the probe is detected. optica.orgresearchgate.net This results in a significantly improved signal-to-noise ratio and enhanced image contrast. optica.org

Furthermore, the phosphorescence lifetime itself can be used as the sensing parameter. The lifetime of the excited state is often sensitive to the concentration of an analyte, such as oxygen, but can be independent of the probe concentration, excitation light intensity, and photobleaching. optica.org This makes lifetime-based sensing a more robust and quantitative method compared to intensity-based measurements. For example, the quenching of phosphorescence by oxygen leads to a measurable decrease in the emission lifetime, which can be precisely correlated to the oxygen concentration. optica.org The ability to separate the signals of the free and analyte-bound forms of a sensor based on their distinct decay constants further enhances the utility of time-resolved methods. bgu.ac.ilnih.gov

Q & A

Q. What strategies improve catalyst stability under prolonged irradiation?

  • Answer :
  • Additives : Radical scavengers (e.g., TEMPO) to prevent off-cycle reactions.
  • Encapsulation : Mesoporous silica or polymer matrices to reduce decomposition.
  • Batch vs. flow systems : Continuous flow reactors minimize photobleaching .

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